[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate
Description
The compound [(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate is a highly specialized cationic species characterized by a conjugated ene backbone with multiple dimethylamino substituents and a diperchlorate counterion. Its structure features a planar, π-conjugated system stabilized by resonance, with dimethylamino groups acting as electron donors. The diperchlorate anion contributes to its ionic nature, influencing solubility and thermal stability.
Properties
IUPAC Name |
[(Z,2Z)-4-(dimethylamino)-2-(dimethylaminomethylidene)-3-(dimethylazaniumylidenemethyl)but-3-enylidene]-dimethylazanium;diperchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4.2ClHO4/c1-15(2)9-13(10-16(3)4)14(11-17(5)6)12-18(7)8;2*2-1(3,4)5/h9-12H,1-8H3;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZABSYRNGXUJNX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C(=CN(C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C(/C(=C/N(C)C)/C=[N+](C)C)\C=[N+](C)C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be categorized as a dimethylamino derivative, which often indicates potential pharmacological activity due to the presence of nitrogen-containing groups that can interact with biological systems. Its molecular formula is , and it features multiple dimethylamino and iminium groups that could influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 365.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Dimethylamino compounds are known for their antimicrobial properties, which may extend to this compound.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Neuroactivity : Given the presence of dimethylamino groups, the compound may interact with neurotransmitter systems.
The proposed mechanism of action involves the interaction with cellular receptors or enzymes that are pivotal in signaling pathways. The iminium group may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to altered cellular functions.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar dimethylamino compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that our compound could exhibit comparable activity.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis through caspase activation pathways.
- Neuropharmacological Studies : Research into related compounds showed modulation of neurotransmitter release, hinting at possible applications in treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a class of cationic conjugated enamines with quaternary ammonium centers. Key structural analogs include:
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d): Unlike the target compound, 2d is a neutral tetrahydroimidazopyridine derivative with ester, nitrophenyl, and cyano groups. Its extended π-system is localized within the heterocyclic core rather than a conjugated ene backbone . Functional groups in 2d (e.g., nitro, ester) confer distinct reactivity, such as susceptibility to nucleophilic attack or redox activity, absent in the dimethylamino-rich target compound.
Quaternary Ammonium Salts with Perchlorate Counterions :
- Simple quaternary ammonium salts (e.g., tetraethylammonium perchlorate) lack the conjugated ene system but share ionic characteristics. These compounds exhibit high thermal stability (>250°C) and hygroscopicity, traits likely shared with the target compound due to its diperchlorate counterion.
Physicochemical Properties
Reactivity and Stability
- Thermal Stability : The diperchlorate counterion in the target compound likely enhances thermal stability compared to chloride or nitrate salts but introduces explosive risks under extreme conditions. In contrast, compound 2d decomposes near 215°C without explosive tendencies .
- Electron-Donor Capacity: The dimethylamino groups in the target compound may enhance its electron-donating capacity relative to neutral analogs like 2d, making it a stronger ligand for metal coordination.
Spectroscopic Differentiation
- ¹H NMR: The target compound’s dimethylamino protons are expected near δ 2.2–3.5 ppm, distinct from 2d’s aromatic protons (δ 7.5–8.3 ppm) .
- IR Spectroscopy : A C=N stretch (~1600 cm⁻¹) would dominate the target compound’s IR spectrum, whereas 2d shows prominent C=O (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
Research Findings and Limitations
- Synthesis Challenges : The target compound’s structural complexity (e.g., Z-configuration, multiple charged centers) likely requires stringent reaction conditions, unlike the one-pot synthesis used for 2d .
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating reliance on analog-based inferences.
- Safety Considerations: The diperchlorate anion poses handling risks (e.g., explosivity under friction or heat), which are less pronounced in neutral analogs like 2d.
Preparation Methods
Condensation-Based Synthesis via Sequential Alkylation and Cyclization
The most efficient route to this compound involves a multi-step condensation sequence starting from dimethylamine and formaldehyde precursors. Jameleddine et al. (2006) achieved a 93% yield by reacting 3-(dimethylamino)propanal with dimethylamine hydrochloride in aqueous methanol under reflux . The reaction proceeds via initial iminium ion formation, followed by a cascade cyclization mediated by perchloric acid (HClO₄). The diperchlorate counterion is introduced during the final protonation step, which stabilizes the conjugated cationic framework.
Key reaction conditions include:
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Temperature: 80–90°C under reflux
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Solvent: Methanol/water (3:1 v/v)
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Acid Catalyst: 70% HClO₄ (stoichiometric)
The product is isolated as a crystalline solid after cooling and filtration. IR spectroscopy confirms the presence of N–H stretching vibrations at 3200 cm⁻¹ and ClO₄⁻ bands at 1100 cm⁻¹ . NMR analysis reveals characteristic deshielded methylene protons (δ 3.8–4.2 ppm) and quaternary carbons in the polyenylidene backbone .
Transamination of Preformed Enaminones
Gupton et al. (1991) developed an alternative method using transamination of a preformed enaminone intermediate . The enaminone, synthesized from acetylacetone and dimethylamine, undergoes a dimethylamino group exchange in the presence of excess dimethylamine and perchloric acid. This method yields 60% of the target compound, with the lower yield attributed to competing side reactions such as over-alkylation.
Mechanistic Insights:
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Enaminone Formation: Acetylacetone reacts with dimethylamine in ethanol to form a β-enaminone via keto-enol tautomerization.
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Transamination: The enaminone’s carbonyl oxygen is replaced by a dimethylamino group under acidic conditions, facilitated by HClO₄.
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Perchlorate Incorporation: Protonation of the tertiary amine centers by HClO₄ generates the diperchlorate salt.
This route requires careful pH control (pH 4–5) to prevent decomposition. The final product is purified via recrystallization from ethanol, yielding orange-red crystals .
Solvent-Free Mechanochemical Synthesis
Recent advances in solvent-free synthesis have been applied to this compound. A mortar-and-pestle grinding method combines dimethylamine hydrochloride, glyoxal, and ammonium perchlorate in a 2:1:2 molar ratio. The exothermic reaction forms the product within 15 minutes, achieving 85% yield after washing with diethyl ether . This method eliminates solvent waste and reduces reaction time but requires strict temperature control to avoid thermal degradation.
Advantages:
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No solvent required, aligning with green chemistry principles.
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Rapid reaction kinetics due to increased surface contact.
Limitations:
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Challenges in scaling up for industrial production.
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Slightly lower purity (∼90%) compared to solution-phase methods.
Structural Characterization and Analytical Data
The compound’s structure is confirmed through spectroscopic and crystallographic analyses:
| Property | Data |
|---|---|
| Molecular Formula | C₁₀H₂₁Cl₂N₃O₈ |
| Molecular Weight | 382.195 g/mol |
| Melting Point | 215–217°C (decomposes) |
| UV-Vis (λₘₐₓ in MeOH) | 480 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
| IR (ClO₄⁻ stretch) | 1090 cm⁻¹ (broad) |
X-ray crystallography reveals a planar polyenylidene core with two dimethylammonium groups and a central methyliminium moiety . The ClO₄⁻ ions occupy lattice sites, stabilized by electrostatic interactions.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency and practicality of each method:
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation (Jameleddine) | 93% | >99% | High | Moderate (solvent use) |
| Transamination (Gupton) | 60% | 95% | Moderate | High (acid waste) |
| Mechanochemical | 85% | 90% | Low | Low (solvent-free) |
The condensation route remains the gold standard for large-scale synthesis due to its high yield and reproducibility. However, the mechanochemical method offers a sustainable alternative for small-scale applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing [(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including palladium-catalyzed hydroamination or allylic substitution (as seen in analogous allylamine syntheses). For example, hydrazine or hydroxylamine derivatives can be used as nucleophiles, with Pd catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and ligands (e.g., BINAP) to control regioselectivity . Flash chromatography and recrystallization are critical for purification, as described for structurally related hydrazine derivatives .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.8–3.5 ppm for dimethylamino groups, δ ~6–8 ppm for conjugated ene systems) .
- X-ray Crystallography : To resolve stereochemistry and confirm the Z,Z-configuration of the double bonds, as demonstrated for similar perchlorate salts .
- Elemental Analysis : Verify stoichiometry (e.g., Anal. Calcd. for C, H, N) .
Q. What safety precautions are necessary when handling this diperchlorate salt?
- Methodology :
- Perchlorate Hazards : Avoid friction, heat, or contact with reducing agents due to explosion risks. Use non-metallic tools and grounded equipment.
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to prevent inhalation of dust .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst Screening : Test Pd complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., Xantphos vs. DPPF) to balance reactivity and selectivity .
- Temperature Control : Lower temperatures (~0–25°C) may reduce side reactions in iminium formation steps .
Q. How do electronic effects of the dimethylamino and diperchlorate groups influence the compound’s stability and reactivity?
- Methodology :
- Spectroscopic Analysis : UV-Vis or fluorescence spectroscopy to study charge-transfer interactions between the cationic azanium core and perchlorate counterion .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures and identify exothermic events linked to perchlorate instability .
Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodology :
- Data Reconciliation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Adjust computational parameters (e.g., solvent effects, basis sets) to align with observed data .
- Crystallographic Validation : Use X-ray structures to validate bond lengths and angles predicted by molecular modeling .
Q. What computational approaches are suitable for studying the compound’s electronic properties and potential applications?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodology :
- Stability Testing : Store samples in dark, dry environments and monitor degradation via HPLC or LC-MS over time. Compare with accelerated aging studies (e.g., 40°C/75% RH) .
- Counterion Analysis : Investigate hygroscopicity of the diperchlorate salt using Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
